Triamcinolone acetonide 21-aldehyde hydrate

CAS No.:

Cat. No.: VC16542609

Molecular Formula: C24H31FO7

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H31FO7 |

|---|---|

| Molecular Weight | 450.5 g/mol |

| IUPAC Name | 8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

| Standard InChI | InChI=1S/C24H31FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,19,27,29-30H,5-6,10-11H2,1-4H3 |

| Standard InChI Key | ASTBRKVQRYGLJO-UHFFFAOYSA-N |

| Canonical SMILES | CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)O)C)O)F)C)C |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Regulatory Designations

Triamcinolone acetonide 21-aldehyde hydrate is systematically named 9-fluoro-11β,21,21-trihydroxy-16α,17-(1-methylethylidenedioxy)pregna-1,4-diene-3,20-dione . Regulatory bodies classify it under distinct identifiers:

-

European Pharmacopoeia (EP): Triamcinolone Acetonide Impurity C

-

United States Pharmacopeia (USP): Triamcinolone Acetonide Related Compound C

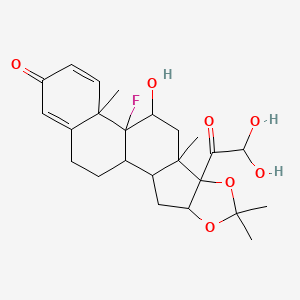

The compound’s structure (Fig. 1) retains the core pregna-1,4-diene-3,20-dione skeleton of triamcinolone acetonide but features a 21-aldehyde hydrate modification, introduced during synthesis or degradation .

Table 1: Key Chemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 450.50 g/mol | |

| Pharmacopeial Status | EP Impurity C, USP Related Compound C | |

| Hazard Classification | H302 (Harmful if swallowed) |

Stereochemical Features

The compound’s glucocorticoid activity is influenced by its stereochemistry:

-

16α,17-ketal ring: Enhances metabolic stability compared to non-halogenated corticosteroids .

-

9-fluoro substitution: Augments anti-inflammatory potency but increases risk of systemic absorption .

X-ray crystallography confirms the cis fusion of the A and B rings, while the D-ring ketal configuration (16α,17-) is preserved from the parent compound .

Synthesis and Degradation Pathways

Industrial Synthesis

Triamcinolone acetonide 21-aldehyde hydrate is synthesized via controlled oxidation of triamcinolone acetonide’s 21-hydroxyl group . A typical pathway involves:

-

Selective oxidation: Use of pyridinium chlorochromate (PCC) in dichloromethane to convert the 21-OH to an aldehyde .

-

Hydration: Spontaneous addition of water to the aldehyde yields the hydrate form .

Reaction Scheme:

Degradation in Formulations

In pharmaceutical preparations, this impurity arises under:

Accelerated stability studies show that storage at 40°C/75% RH increases impurity levels by 0.2–0.5% per month .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the gold standard for analysis :

Table 2: HPLC Validation Parameters

| Parameter | Value | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | 0.9998 | ≥0.995 |

| LOD | 0.02 μg/mL | ≤0.05 μg/mL |

| LOQ | 0.06 μg/mL | ≤0.15 μg/mL |

| Precision (%RSD) | 1.2% | ≤2.0% |

Spectroscopic Characterization

-

IR (KBr): Peaks at 3440 cm⁻¹ (O-H stretch), 1725 cm⁻¹ (C=O), 1660 cm⁻¹ (C=C) .

-

(400 MHz, DMSO-d6): δ 7.21 (d, J=10 Hz, H-1), 6.28 (d, J=10 Hz, H-4), 5.02 (s, H-21) .

Applications in Pharmaceutical Development

Reference Standard in QC Labs

As a certified reference material (CRM), this compound is used to:

Stability-Indicating Assays

Forced degradation studies utilize the impurity to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume